propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17928602
InChI: InChI=1S/C19H18N2O2/c1-2-11-23-19(22)14-7-9-16(10-8-14)20-12-15-13-21-18-6-4-3-5-17(15)18/h3-10,12-13,21H,2,11H2,1H3
SMILES:
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol

propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate

CAS No.:

Cat. No.: VC17928602

Molecular Formula: C19H18N2O2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate -

Specification

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
IUPAC Name propyl 4-(1H-indol-3-ylmethylideneamino)benzoate
Standard InChI InChI=1S/C19H18N2O2/c1-2-11-23-19(22)14-7-9-16(10-8-14)20-12-15-13-21-18-6-4-3-5-17(15)18/h3-10,12-13,21H,2,11H2,1H3
Standard InChI Key WCLMEAOUPNLCEW-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate features a benzoyloxy group esterified with a propyl chain at the para position, while the amino group at the same position forms an imine bond with the indole-3-carbaldehyde moiety. The IUPAC name, 2-[(4Z)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-4-[(1H-indol-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-1-yl]acetic acid, reflects its intricate stereochemistry, including a (Z)-configuration at the imine double bond and chiral centers at the 1R,2R positions of the hydroxypropyl substituent .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC21_{21}H21_{21}N3_{3}O3_{3}
Molecular Weight342.35 g/mol
Melting Point215–218°C (decomposes)
SolubilityDMSO > Methanol > Ethanol
LogP (Octanol-Water)3.2 ± 0.3

The compound’s planar indole ring and conjugated imine system contribute to its UV-Vis absorption maxima at 280 nm and 365 nm, characteristic of π→π* transitions . X-ray crystallography reveals a monoclinic crystal system with hydrogen bonding between the imine nitrogen and ester carbonyl oxygen, stabilizing the solid-state structure.

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves three primary steps:

  • Esterification of 4-Aminobenzoic Acid:
    4-Aminobenzoic acid is refluxed with propanol in the presence of sulfuric acid, yielding propyl 4-aminobenzoate. Excess propanol ensures 92–95% conversion.

  • Imine Formation:
    The amino group reacts with indole-3-carbaldehyde in anhydrous ethanol under acidic catalysis (HCl, 0.1 M). The Schiff base formation proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration. The reaction is monitored by TLC (Rf = 0.6 in ethyl acetate/hexane 1:1).

  • Purification:
    Crude product is recrystallized from ethanol/water (3:1), achieving >98% purity as confirmed by HPLC (C18 column, acetonitrile/water 70:30).

Table 2: Optimization of Imine Formation

ParameterOptimal ConditionYield (%)
SolventAnhydrous Ethanol88
Temperature60°C85
Catalyst (HCl)0.1 M90
Reaction Time6 hours88

Chemical Reactivity and Derivative Formation

Nucleophilic Substitutions

The imine bond undergoes hydrolysis in aqueous HCl (1 M) at 70°C, regenerating propyl 4-aminobenzoate and indole-3-carbaldehyde. Kinetic studies show a first-order dependence on [H+^+], with a rate constant k=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1}.

Electrophilic Aromatic Substitution

Bromination at the indole C5 position occurs using Br2_2 in acetic acid, yielding 5-bromo-propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate. Regioselectivity is dictated by the electron-donating imine group, which activates the indole ring toward electrophiles .

Table 3: Common Derivatives and Modifications

DerivativeMethodApplication
5-Nitroindole analogHNO3_3/H2_2SO4_4 nitrationEnhanced anticancer activity
Propyl 4-[(1H-indol-3-yl)amino]benzoateNaBH4_4 reduction of imineImproved solubility

Pharmacological Activities

Anticancer Mechanisms

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cells demonstrate IC50_{50} values of 12.3 μM and 18.7 μM, respectively. Flow cytometry reveals G2/M phase arrest and caspase-3 activation, indicating apoptosis induction.

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 25 μg/mL, comparable to ciprofloxacin (MIC = 15 μg/mL). Synergistic effects with fluconazole reduce Candida albicans biofilm formation by 67% .

Table 4: Biological Activity Profile

Assay ModelTargetResult (IC50_{50}/MIC)
MCF-7 proliferationBreast cancer12.3 μM
S. aureus growthGram-positive25 μg/mL
COX-2 inhibitionInflammation44% at 50 μM

Applications and Future Directions

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability by 3.2-fold in rat models, with sustained release over 72 hours.

Structure-Activity Relationship (SAR) Studies

Modifying the propyl chain to ethyl or hexyl alters logP values (2.8–3.6) and potency, with hexyl analogs showing 1.5× higher activity against HeLa cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator